8-acetyl-7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one
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Overview
Description
8-Acetyl-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound belonging to the class of coumarins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-acetyl-7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 8-acetyl-7-hydroxy-4-methylcoumarin with suitable reagents to introduce the cyclopenta ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
8-Acetyl-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction can lead to alcohols or other reduced forms .
Scientific Research Applications
8-Acetyl-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 8-acetyl-7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
8-Acetyl-7-hydroxy-4-methylcoumarin: A closely related compound with similar structural features but lacking the cyclopenta ring.
4-Methyl-7-hydroxy-8-acetylcoumarin: Another similar compound with slight variations in the position of functional groups.
Uniqueness
8-Acetyl-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to the presence of the cyclopenta ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other coumarins and contributes to its specific applications and activities .
Properties
IUPAC Name |
8-acetyl-7-hydroxy-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-7-13(17)11(8(2)16)6-12-9-4-3-5-10(9)15(18)19-14(7)12/h6,17H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUYQFDMAFNIJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1O)C(=O)C)C3=C(CCC3)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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